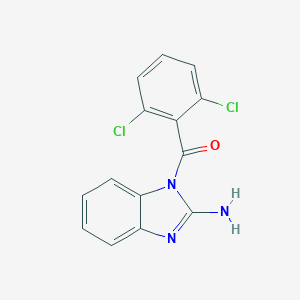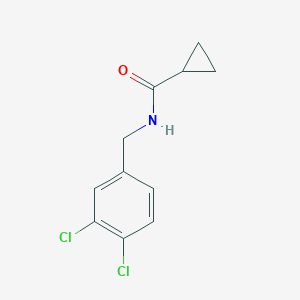
(2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE is a chemical compound with the molecular formula C14H8Cl2N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE typically involves the reaction of 2,6-dichlorobenzoyl chloride with 1H-benzimidazol-2-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
(2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the synthesis of essential biomolecules, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,6-dichlorobenzoyl)pyrrole
- 1-(2,6-dichlorobenzoyl)pyrazole
- 1-(2,6-dichlorobenzoyl)urea
Comparison
(2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE is unique due to its benzimidazole core, which imparts specific chemical and biological properties. Compared to similar compounds like 1-(2,6-dichlorobenzoyl)pyrrole and 1-(2,6-dichlorobenzoyl)pyrazole, it exhibits different reactivity and biological activity profiles. The presence of the benzimidazole ring enhances its potential as a pharmaceutical agent, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H9Cl2N3O |
|---|---|
Poids moléculaire |
306.1g/mol |
Nom IUPAC |
(2-aminobenzimidazol-1-yl)-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C14H9Cl2N3O/c15-8-4-3-5-9(16)12(8)13(20)19-11-7-2-1-6-10(11)18-14(19)17/h1-7H,(H2,17,18) |
Clé InChI |
OUOHQXKPDQWQJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2C(=O)C3=C(C=CC=C3Cl)Cl)N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2C(=O)C3=C(C=CC=C3Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(6-methyl-2-pyridinyl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B442490.png)
![methyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442491.png)
![2-(1,3-Benzothiazol-2-yl)-4-[C-methyl-N-(2-methylphenyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/structure/B442492.png)
![N'-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE](/img/structure/B442499.png)
![2-(5-Methyl-2-furyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B442500.png)
![4-bromo-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B442501.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B442502.png)

![4-bromo-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B442505.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide](/img/structure/B442508.png)
![ethyl 6-tert-butyl-2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442509.png)

![N-(3-{[(diphenylacetyl)amino]methyl}benzyl)-2,2-diphenylacetamide](/img/structure/B442513.png)
